molecular formula C11H11FN2O2 B2991831 2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid CAS No. 1781187-01-6

2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid

Cat. No.: B2991831
CAS No.: 1781187-01-6
M. Wt: 222.219
InChI Key: KFHGZKVZJUNMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluoro and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Halogenation and alkylation reactions can be carried out using reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Ethyl-4-fluoro-1H-benzo[d]imidazol-1-yl)acetic acid is unique due to the presence of both ethyl and fluoro substituents on the benzimidazole ring. These substituents enhance the compound’s chemical stability, reactivity, and potential biological activities compared to other benzimidazole derivatives.

Properties

IUPAC Name

2-(2-ethyl-4-fluorobenzimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O2/c1-2-9-13-11-7(12)4-3-5-8(11)14(9)6-10(15)16/h3-5H,2,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHGZKVZJUNMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CC(=O)O)C=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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